5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
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Overview
Description
5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The phenyl and tert-butylphenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring and phenyl groups can participate in π-π stacking interactions and hydrogen bonding, which can modulate the activity of enzymes or receptors. The compound may also act as a ligand, binding to metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole: This compound is similar in structure but lacks the hydrosulfide group, which may affect its chemical reactivity and applications.
((5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETIC ACID: This compound contains an additional acetic acid group, which can influence its solubility and biological activity.
Uniqueness
The uniqueness of 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which impart specific chemical properties and potential applications. The presence of the hydrosulfide group, in particular, can enhance its reactivity and make it suitable for various chemical transformations and applications.
Properties
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-19(2,3)14-9-11-16(12-10-14)23-13-17-20-21-18(24)22(17)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKSFOFVGQVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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